
4,4-Dimethylhex-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylhex-2-ynoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a carboxylic acid group and a triple bond within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylhex-2-ynoic acid typically involves the alkylation of propargyl alcohol followed by oxidation. One common method includes the reaction of propargyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate to form 4,4-dimethyl-2-pentyn-1-ol. This intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions: 4,4-Dimethylhex-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes using hydrogenation catalysts.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
科学研究应用
4,4-Dimethylhex-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Dimethylhex-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The triple bond and carboxylic acid group allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Hex-2-ynoic acid: Similar structure but lacks the dimethyl groups.
4,4-Dimethylhex-2-en-4-ynoic acid: Contains both double and triple bonds.
10,12-Pentacosadiynoic acid: Longer carbon chain with multiple triple bonds.
Uniqueness: 4,4-Dimethylhex-2-ynoic acid is unique due to the presence of the dimethyl groups at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in certain reactions compared to similar compounds.
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
4,4-dimethylhex-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-4-8(2,3)6-5-7(9)10/h4H2,1-3H3,(H,9,10) |
InChI 键 |
JCDBRZQOMSMDMV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


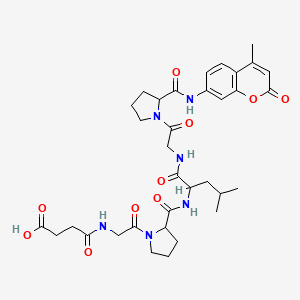

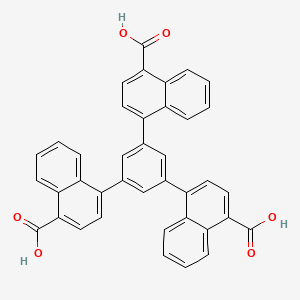

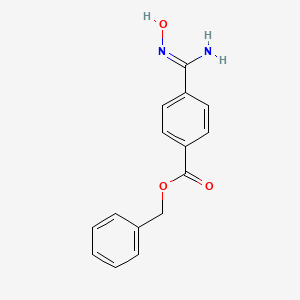
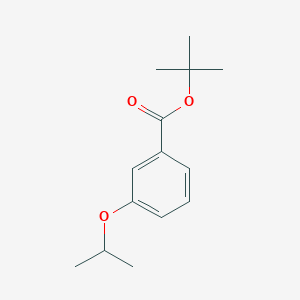


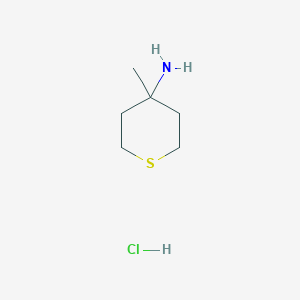


![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)
